MAO-B Inhibitory Activity: 5-Fold Lower Potency Than Primaquine Indicating Distinct Metabolic Liability Profile
7-Methoxyquinolin-8-amine exhibits moderate inhibitory activity against human monoamine oxidase B (MAO-B) with an IC50 of 17.0 μM (17,000 nM) [1]. In contrast, the clinically employed 8-aminoquinoline antimalarial primaquine (which bears a 6-methoxy substitution) demonstrates substantially weaker MAO-B inhibition, with reported IC50 values of 87.8 μM for the racemate and >200 μM for the (S)-(+)-enantiomer under comparable assay conditions [2]. This 5.2-fold greater potency in MAO-B inhibition for 7-methoxyquinolin-8-amine relative to racemic primaquine represents a quantifiable differentiation in enzyme interaction profile [1][2]. Additionally, the compound shows >5.9-fold selectivity against MAO-A (IC50 >100 μM), indicating preferential engagement with the MAO-B isoform [1].
| Evidence Dimension | Human MAO-B inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 17.0 μM (17,000 nM) |
| Comparator Or Baseline | Racemic primaquine: 87.8 μM; (S)-(+)-primaquine: >200 μM |
| Quantified Difference | 5.2-fold more potent than racemic primaquine; >11.8-fold more potent than (S)-(+)-primaquine |
| Conditions | Recombinant human MAO-B expressed in insect cell membranes; substrate: kynuramine; fluorescence-based detection |
Why This Matters
MAO-B inhibition profile directly informs metabolic stability predictions and potential off-target liability assessment in 8-aminoquinoline drug discovery programs.
- [1] BindingDB. Entry BDBM50450822 (ChEMBL4216610). IC50: 17,000 nM for human MAO-B inhibition. Assay: recombinant human MAO-B expressed in insect cell membranes; kynuramine substrate. View Source
- [2] Chaurasiya, N. D., et al. (2021). Enantioselective interactions of anti-infective 8-aminoquinoline therapeutics with human monoamine oxidases A and B. Pharmaceuticals, 14(5), 460. Table 1: MAO-B IC50 for (RS)-(±)-primaquine = 87.83 μM; (S)-(+)-primaquine >200 μM. View Source
